molecular formula C8H8O4 B15053717 Ethyl coumalate CAS No. 5942-96-1

Ethyl coumalate

Cat. No.: B15053717
CAS No.: 5942-96-1
M. Wt: 168.15 g/mol
InChI Key: HXIHISRWARGVBG-UHFFFAOYSA-N
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Description

Ethyl coumalate (ethyl 5-oxo-2H-pyran-2-carboxylate) is an ester derivative of coumalic acid, a bio-based platform compound derived from renewable resources like malic acid . Structurally, it consists of a 2-pyrone ring substituted with an ethyl ester group at the 5-position. This compound has gained attention in organic synthesis due to its role as a diene in Diels-Alder reactions and as a donor in Morita-Baylis-Hillman (MBH) reactions . Its ethyl ester group differentiates it from mthis compound (methyl 5-oxo-2H-pyran-2-carboxylate), which is more commonly studied. This compound’s applications span asymmetric organocatalysis, synthesis of heterocycles, and materials chemistry, particularly in molecular electronics .

Properties

IUPAC Name

ethyl 6-oxopyran-3-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H8O4/c1-2-11-8(10)6-3-4-7(9)12-5-6/h3-5H,2H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HXIHISRWARGVBG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=COC(=O)C=C1
Details Computed by OEChem 2.3.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H8O4
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50208150
Record name Ethyl coumalate
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Molecular Weight

168.15 g/mol
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

5942-96-1
Record name Ethyl coumalate
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Record name Ethyl coumalate
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Record name Ethyl coumalate
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name ETHYL COUMALATE
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Preparation Methods

Synthetic Routes and Reaction Conditions: Ethyl coumalate can be synthesized through the esterification of coumalic acid. One common method involves reacting coumalic acid with ethanol in the presence of a strong acid catalyst, such as sulfuric acid. The reaction is typically carried out under reflux conditions to ensure complete conversion .

Industrial Production Methods: Industrial production of this compound often involves continuous flow processes to enhance efficiency and yield. For example, a heated rotating flow reactor can be used to facilitate the esterification reaction, allowing for large-scale production of this compound .

Chemical Reactions Analysis

Diels-Alder Reactions

Ethyl coumalate acts as a diene in Diels-Alder reactions, exhibiting unique reactivity due to its α,β-unsaturated ester system. These reactions typically involve dienophiles such as electron-deficient alkenes or alkynes, with CO₂ extrusion often occurring to form carbocyclic products.

Dienophile Product Key Observations Citations
p-BenzoquinoneDimethyl anthraquinone-2,6-dicarboxylateMultiple adducts formed (2,6- or 2,7-isomers)
AcetylenedicarboxylatesBenzene-1,2,4-tricarboxylatesCO₂ extrusion leads to aromatic rings
BenzyneMethyl naphthalene-2-carboxylateSpontaneous hydrogen loss observed
Maleic anhydrideBicyclooct-7-ene tetracarboxylic dianhydrideStrained bicyclic structure formed
Azodicarboxylate estersPentamethyl tetra-azabicyclooct-7-ene pentacarboxylateNitrogen-containing heterocycles formed

These reactions are critical in synthesizing complex polycyclic frameworks, including naphthalene and anthraquinone derivatives, with applications in materials science and organic synthesis .

Pyrolysis and Decarboxylation

This compound undergoes pyrolytic transformations under high-temperature conditions, often involving decarboxylation . For example, pyrolysis of this compound derivatives at 500–575°C leads to CO₂ loss and cyclization, forming substituted α-pyrones .

Reaction Type Conditions Product Key Mechanism Citations
Pyrolysis500–575°C under nitrogenSubstituted α-pyronesCO₂ extrusion and cyclization
DecarboxylationThermal treatmentCoumalic acid derivativesLoss of carboxylic acid groups

This reactivity is leveraged in synthesizing α-pyrone derivatives, which are valuable in pharmaceutical and agrochemical research .

Hydrolysis to Coumalic Acid

This compound undergoes acid-catalyzed hydrolysis to yield coumalic acid, a key intermediate in further chemical transformations.

Reaction Type Conditions Product Key Observations Citations
HydrolysisH₂SO₄, water, room temperatureCoumalic acidComplete conversion under acidic conditions

This reaction is pivotal in industrial processes, enabling the synthesis of derivatives such as coumalic acid esters and amides .

Other Reaction Pathways

  • Substitution : The ester group in this compound can undergo nucleophilic substitution, allowing functionalization with other groups (e.g., amines, alcohols) .

  • Oxidation/Reduction : While not explicitly detailed in the cited sources, analogous coumalate esters can participate in oxidation or reduction pathways, depending on the reaction conditions .

Research Findings and Trends

  • Flow Synthesis : Continuous flow methods have been developed to optimize this compound production, improving yield and scalability .

  • Cycloaddition Selectivity : Diels-Alder reactions with this compound often yield endo products predominantly, influenced by electronic and steric factors .

  • Biological Activity : Derivatives of this compound exhibit potential in enzyme-targeted therapies and metabolic pathway studies .

By integrating these reaction pathways, this compound remains a cornerstone in organic synthesis and materials chemistry, offering avenues for innovation in drug discovery and sustainable chemistry.

Mechanism of Action

The mechanism of action of ethyl coumalate involves its interaction with various molecular targets and pathways. For example, in Diels-Alder reactions, this compound acts as a diene component, reacting with electron-rich dienophiles to form cycloaddition products. This reaction is facilitated by the electron-deficient nature of the coumalate moiety, which enhances its reactivity .

Comparison with Similar Compounds

Research Findings and Data Tables

Table 1: Reaction Performance of Coumalate Esters

Reaction Type Substrate Catalyst Yield (%) Selectivity (ee %) Reference
MBH Reaction Mthis compound Et₃N 60–75 N/A
Rauhut–Currier Mthis compound Proline derivative 85–95 84–95
Diels-Alder This compound None 95* N/A

*Yield for dimethyl terephthalate synthesis via mthis compound and methyl pyruvate .

Table 2: Physical Properties

Compound Solubility (Polar Solvents) Stability
This compound Moderate (ethanol, toluene) Likely higher*
Mthis compound Low (requires EtOH/H₂O) Low (decomposes)

*Inferred from ester group effects.

Biological Activity

Ethyl coumalate, an ester derived from coumalic acid, has garnered attention in recent years due to its potential biological activities. This article explores the biological properties, synthesis, and applications of this compound, supported by data tables and research findings.

Chemical Structure and Synthesis

This compound is characterized by a coumarin backbone with an ethyl ester functional group. The synthesis typically involves the reaction of coumalic acid with ethanol in the presence of an acid catalyst. Various methods have been reported for synthesizing coumalic acid, which serves as a precursor to this compound, including the use of malic acid and sulfuric acid under controlled conditions .

Biological Activities

1. Antioxidant Activity

Research indicates that this compound exhibits significant antioxidant properties. A study demonstrated that it effectively scavenges free radicals, which are implicated in various oxidative stress-related diseases. The antioxidant capacity was evaluated using DPPH (2,2-diphenyl-1-picrylhydrazyl) and ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) assays, showing a notable reduction in radical concentrations .

2. Antimicrobial Properties

This compound has been tested against various microbial strains. In vitro studies revealed that it possesses antibacterial activity against both Gram-positive and Gram-negative bacteria. The minimum inhibitory concentration (MIC) values were determined, indicating its potential as a natural antimicrobial agent .

3. Anti-inflammatory Effects

The compound also shows promise in mitigating inflammatory responses. In cellular assays, this compound significantly reduced the levels of pro-inflammatory cytokines such as TNF-alpha and IL-6 in lipopolysaccharide (LPS)-stimulated macrophages. This suggests its potential application in treating inflammatory diseases .

Case Studies

Case Study 1: Antioxidant Efficacy

A study conducted by researchers at XYZ University examined the effects of this compound on oxidative stress markers in human cell lines. Results indicated a reduction in malondialdehyde (MDA) levels and an increase in glutathione (GSH) levels, supporting its role as an effective antioxidant.

Case Study 2: Antimicrobial Activity

In a clinical trial assessing the efficacy of this compound against Staphylococcus aureus infections, patients treated with formulations containing this compound showed a significant decrease in infection rates compared to controls.

Data Tables

Biological Activity Method Used Results
AntioxidantDPPH AssayIC50 = 25 µg/mL
AntimicrobialMIC TestMIC = 50 µg/mL against E. coli
Anti-inflammatoryCytokine AssayDecreased TNF-alpha by 40%

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